molecular formula C12H13N3O B2906837 N-(1-benzyl-1H-pyrazol-3-yl)acetamide CAS No. 72159-21-8

N-(1-benzyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B2906837
CAS No.: 72159-21-8
M. Wt: 215.256
InChI Key: XASMBFUCDPRHTK-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)acetamide is a pyrazole-derived acetamide featuring a benzyl group at the 1-position of the pyrazole ring and an acetamide substituent at the 3-position.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(16)13-12-7-8-15(14-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASMBFUCDPRHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72159-21-8
Record name N-(1-benzyl-1H-pyrazol-3-yl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)acetamide typically begins with the preparation of 1-benzyl-1H-pyrazole. This can be achieved through the cyclization of hydrazine with an appropriate 1,3-dicarbonyl compound, such as benzylideneacetone.

    Cyclization Reaction: The cyclization reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting 1-benzyl-1H-pyrazole is then subjected to acetylation.

    Acetylation: The acetylation of 1-benzyl-1H-pyrazole is performed using acetic anhydride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-benzyl-1H-pyrazol-3-yl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles (amines, alcohols); reactions conducted in the presence of a base or acid catalyst.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the acetamide group.

Scientific Research Applications

Chemistry: N-(1-benzyl-1H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine: this compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting neurological disorders and inflammatory diseases. Its structural features enable it to bind to specific receptors and modulate biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to hydrophobic pockets within these targets, while the acetamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring significantly impacts physicochemical properties:

  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Methyl groups at the 1- and 3-positions result in a lower melting point (43–45°C) compared to halogenated derivatives. The IR spectrum shows a carbonyl stretch at 1,667 cm⁻¹, typical of acetamides .
  • N-(5-Methyl-1H-pyrazol-3-yl)acetamide (73) : A methyl group at the 5-position yields a white solid with a 56% synthetic yield. Its $ ^1H $-NMR spectrum confirms the acetamide NH signal at δ 10.3 ppm .

Substituted Aryl Derivatives

Halogenated aryl groups at the 5-position (e.g., 4-fluoro or 4-chlorophenyl in compounds 74 and 75 ) introduce electron-withdrawing effects, which may enhance stability and intermolecular interactions. These compounds exhibit higher yields (90–99%) compared to alkyl-substituted analogs, suggesting favorable reaction kinetics for aryl substituents .

Functional Group Modifications

  • N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide (YDG): This compound features a dimethylacetamide group attached via a methylene bridge to the pyrazole’s 1-position. The IR spectrum lacks an NH stretch due to N,N-dimethylation, and the carbonyl peak shifts to 1,681 cm⁻¹, indicating reduced hydrogen-bonding capacity compared to monosubstituted acetamides .

Data Tables

Table 1. Physicochemical Properties of Selected Pyrazole Acetamides

Compound Substituents Melting Point (°C) Yield (%) IR $ \nu_{\text{CO}} $ (cm⁻¹) Notable Spectral Features ($ ^1H $-NMR)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 1-CH₃, 3-CH₃, 5-acetamide 43–45 70 1,667 δ 9.84 (s, NH), δ 5.95 (s, pyrazole H-4)
N-(5-Methyl-1H-pyrazol-3-yl)acetamide 5-CH₃, 3-acetamide Not reported 56 Not reported δ 10.3 (s, NH), δ 6.03 (s, pyrazole H-4)
N-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetamide 5-(4-F-C₆H₄), 3-acetamide Not reported 90 Not reported δ 7.55–7.20 (m, Ar-H), δ 6.17 (s, pyrazole H-4)
N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide 1-CH₂CON(CH₃)₂ Not reported Not reported 1,681 No NH signal; δ 3.53 (s, CH₃)

Research Findings and Implications

  • Synthetic Efficiency : Aryl-substituted derivatives (e.g., 74 , 75 ) achieve higher yields (90–99%) than alkyl-substituted analogs, likely due to enhanced electronic stabilization of intermediates .
  • Hydrogen Bonding : The absence of an NH group in N,N-dimethylated analogs (e.g., YDG) reduces hydrogen-bonding capacity, which may limit crystal packing efficiency and solubility .
  • Biological Relevance : Hybrid structures with benzimidazole or triazole moieties (e.g., 30 , 31 ) are promising for drug discovery due to synergistic interactions with biological targets, though data on the benzyl-substituted target compound remain speculative .

Biological Activity

N-(1-benzyl-1H-pyrazol-3-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 1-benzyl-1H-pyrazole :
    • Cyclization of hydrazine with a 1,3-dicarbonyl compound, such as benzylideneacetone, under reflux conditions in the presence of a catalyst like acetic acid.
  • Acetylation :
    • The resulting pyrazole is acetylated using acetic anhydride and a base such as pyridine to yield this compound.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes, making it a candidate for developing new therapeutic agents. Its mechanism involves binding to hydrophobic pockets and forming hydrogen bonds with amino acid residues in target enzymes, thereby modulating their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF7Not specified
Other pyrazole derivativesHepG23.25
Other pyrazole derivativesP81517.82

These results suggest that modifications in the pyrazole structure can enhance anticancer activity, with some derivatives achieving IC50 values as low as 3.25 µM against HepG2 cells .

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications. Its structural features allow it to target inflammatory pathways effectively, which is critical for developing treatments for chronic inflammatory diseases .

The dual interaction capability of this compound is key to its biological effects:

  • Hydrophobic Interactions : The benzyl group enhances binding affinity to hydrophobic regions within target proteins.
  • Hydrogen Bonding : The acetamide group facilitates hydrogen bonding with specific amino acids, further stabilizing the compound's interaction with its targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

  • Discovery of Potent Inhibitors :
    • A study reported the synthesis and characterization of various pyrazole derivatives that exhibited high potency against meprin α and β enzymes, showcasing the potential for selective inhibition in therapeutic applications .
  • Antimicrobial Activity :
    • Coordination complexes derived from pyrazole derivatives demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of biological activity .

Q & A

Q. What are the critical steps in synthesizing N-(1-benzyl-1H-pyrazol-3-yl)acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling benzyl halides with pyrazole precursors followed by acetylation. Key steps include:
  • Nucleophilic substitution : Benzylation of pyrazole under anhydrous conditions with a base (e.g., K₂CO₃) to form 1-benzyl-1H-pyrazole.

  • Acetylation : Reaction with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP) .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/methanol gradients) to improve separation . Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

    • Data Table : Common reaction yields and conditions
StepSolventCatalystYield (%)Purity (HPLC)
BenzylationDMFK₂CO₃65–75>90%
AcetylationCH₂Cl₂DMAP80–85>95%

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify benzyl (δ 4.8–5.2 ppm for CH₂), pyrazole (δ 6.5–7.5 ppm), and acetamide (δ 2.1 ppm for CH₃) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1184 for C₁₂H₁₃N₃O) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with software like SHELXL to analyze hydrogen-bonding networks. Key strategies:
  • Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify recurring patterns .
  • Thermal ellipsoid modeling : Assess disorder in benzyl/pyrazole moieties that may lead to conflicting interpretations .
    Example: A 2023 study resolved conflicting data by identifying a bifurcated N–H···O hydrogen bond in the acetamide group, stabilizing the crystal lattice .

Q. What computational approaches are effective in predicting the bioactivity of this compound analogs?

  • Methodological Answer : Combine PASS (Prediction of Activity Spectra for Substances) and molecular docking :
  • PASS : Predict antimicrobial or anticancer activity based on structural descriptors (e.g., pyrazole ring as a pharmacophore) .
  • Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase for anticancer activity). Validate with MD simulations to assess binding stability .
  • Case Study : A 2024 study identified a derivative with predicted IC₅₀ = 1.2 µM against breast cancer cells via EGFR inhibition .

Q. How can researchers address discrepancies in reported reaction yields during scale-up synthesis?

  • Methodological Answer : Investigate kinetic vs. thermodynamic control using:
  • In situ IR spectroscopy : Monitor intermediate formation (e.g., acylpyrazolium ions) to optimize reaction time .
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .
  • Data Table : Yield optimization via DoE
Temperature (°C)SolventCatalyst Loading (%)Yield (%)
25CH₃CN568
40DMF1082
60THF1575

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